2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, which is known for its stability and reactivity. The presence of the difluoroethyl group adds to its chemical uniqueness, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the use of cyclopentene derivatives, which undergo a series of reactions including cyclization, oxidation, and functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The difluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Scientific Research Applications
2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups and applications.
Uniqueness
The presence of the difluoroethyl group and the aldehyde functionality makes this compound unique compared to other similar compounds.
Properties
Molecular Formula |
C9H12F2O2 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C9H12F2O2/c10-8(11)4-9(5-12)3-6-1-2-7(9)13-6/h5-8H,1-4H2 |
InChI Key |
DZEALIWBOBCCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CC(F)F)C=O |
Origin of Product |
United States |
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